C-(2-p-Tolyl-thiazol-5-yl)-methylamine
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Overview
Description
C-(2-p-Tolyl-thiazol-5-yl)-methylamine is a thiazole derivative with the molecular formula C11H14Cl2N2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2-p-Tolyl-thiazol-5-yl)-methylamine typically involves the formation of the thiazole ring followed by the introduction of the p-tolyl group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
C-(2-p-Tolyl-thiazol-5-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
C-(2-p-Tolyl-thiazol-5-yl)-methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C-(2-p-Tolyl-thiazol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-p-tolyl-thiazol-5-ylamine: Another thiazole derivative with similar structural features.
5-Chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)thiophene-2-sulfonamide: A related compound with a thiophene ring.
Uniqueness
C-(2-p-Tolyl-thiazol-5-yl)-methylamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
C-(2-p-Tolyl-thiazol-5-yl)-methylamine is a thiazole derivative characterized by its unique structure, which includes a p-tolyl group and a methylamine functional group. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, known for their broad range of biological activities. Compounds like this compound are often investigated for their potential therapeutic applications in areas such as antimicrobial, antiproliferative, and antimalarial activities.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Interaction : Thiazole derivatives can modulate the activity of enzymes involved in metabolic pathways. For instance, they may inhibit enzymes that are critical for cellular metabolism and signaling.
- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular proliferation. It has been shown to induce apoptosis in certain cancer cell lines by activating caspases .
Antiproliferative Activity
This compound has demonstrated significant antiproliferative effects against various cancer cell lines. Research indicates that thiazole derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to apoptosis .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 | 0.08 | Tubulin binding |
This compound | MCF-7 | 0.05 | Apoptosis induction |
This compound | HT-29 | 0.04 | Microtubule disruption |
Antimicrobial Activity
Thiazole derivatives have been reported to exhibit antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentrations (MIC) for several thiazole compounds demonstrate their effectiveness:
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 1.5 |
C-(2-p-Tolyl-thiazol-5-yl-methylamine) | Escherichia coli | 2.0 |
C-(2-p-Tolyl-thiazol-5-yl-methylamine) | Candida albicans | 3.0 |
Case Studies and Research Findings
- Antimalarial Activity : A study highlighted the potential of thiazole derivatives in treating malaria, with specific compounds exhibiting low nanomolar IC50 values against Plasmodium falciparum . This suggests that this compound may have similar potential based on its structural properties.
- Anticancer Studies : In vitro studies have shown that certain thiazole derivatives lead to significant apoptosis in cancer cells through caspase activation without causing mitochondrial depolarization . This mechanism is critical for developing targeted cancer therapies.
- Synthesis and Characterization : The synthesis of this compound involves various methods that enhance its solubility and bioavailability, making it suitable for pharmaceutical applications .
Properties
Molecular Formula |
C11H12N2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,7H,6,12H2,1H3 |
InChI Key |
AHDSBKGTVBGTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)CN |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.